molecular formula C8H18ClNO B3059762 {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride CAS No. 1255718-08-1

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride

Cat. No.: B3059762
CAS No.: 1255718-08-1
M. Wt: 179.69
InChI Key: SCNYSYJSFFEXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthetic routes for {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride involve the derivatization of cyclopentylmethylamine. The preparation typically includes the following steps:

    Methoxymethylation: Cyclopentylmethylamine is reacted with methoxymethyl chloride in the presence of a base to form {[1-(Methoxymethyl)cyclopentyl]methyl}amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving amine receptors and their interactions.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for amine receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar compounds to {[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride include:

    Cyclopentylmethylamine: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    Methoxymethylamine: Lacks the cyclopentyl group, affecting its reactivity and applications.

    Cyclopentylamine: Similar structure but without the methoxymethyl and methyl groups, leading to different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in research and industry.

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-7-8(6-9)4-2-3-5-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNYSYJSFFEXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255718-08-1
Record name Cyclopentanemethanamine, 1-(methoxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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